

Optimizing codon usage for improved protein expression in *Aspergillus niger*

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Compound of Interest

Compound Name: *Aspergillus niger*-IN-1

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Technical Support Center: Optimizing Codon Usage in *Aspergillus niger*

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for improving heterologous protein expression in *Aspergillus niger* through codon usage optimization.

Frequently Asked Questions (FAQs)

Q1: What is codon optimization and why is it necessary for *Aspergillus niger*?

A1: Codon optimization is the process of modifying a gene's sequence to match the preferred codon usage of a specific host organism, in this case, *Aspergillus niger*, without altering the amino acid sequence of the encoded protein.^{[1][2][3]} This is crucial because different organisms exhibit "codon bias," favoring certain synonymous codons over others.^{[1][4]} When expressing a gene from a different organism (e.g., a human gene in *A. niger*), the presence of codons that are rare in the host can lead to translational inefficiencies, such as ribosome stalling, which results in low protein yields.^{[4][5]} Optimizing the gene sequence to reflect the codon bias of *A. niger* can significantly enhance the efficiency of protein translation.^[5]

Q2: How does codon optimization improve protein expression levels?

A2: Codon optimization primarily improves protein expression by increasing translational efficiency. By replacing rare codons with those frequently used by the *A. niger* translational machinery, the process of protein synthesis becomes faster and more robust.[4] Additionally, codon optimization can increase the steady-state levels of mRNA.[6][7] Studies in *Aspergillus* species have shown that unoptimized genes may contain cryptic polyadenylation signals that lead to premature transcription termination and subsequent mRNA degradation.[6][7] Codon optimization can eliminate these sequences, resulting in more stable, full-length transcripts and consequently, higher protein production.[6]

Q3: Can codon optimization have negative effects?

A3: Yes. While generally beneficial for yield, synonymous codon changes are not always neutral. Altering the codon sequence can inadvertently affect protein conformation, folding, stability, and function.[2][5][8] The rate of translation, which can be altered by codon usage, is sometimes critical for proper protein folding; ribosome pausing at certain "rare" codons may be necessary for domains to fold correctly.[2] Therefore, aggressive optimization might lead to misfolded proteins or aggregation.[8] It is a critical consideration, especially for therapeutic proteins where correct conformation is essential for efficacy and safety.[4][5]

Q4: Where can I find the codon usage table for *Aspergillus niger*?

A4: The codon usage table for *Aspergillus niger* can be found in public databases such as the Codon Usage Database (formerly hosted by the Kazusa DNA Research Institute) and through various bioinformatics tools.[9] This data is essential for any codon optimization strategy. A summary of this data is provided in Table 1 below.

Q5: What are the key steps in a typical workflow for expressing a codon-optimized gene in *A. niger*?

A5: A typical workflow involves:

- **Sequence Optimization:** Using software to redesign the target gene's DNA sequence based on the *A. niger* codon usage table.
- **Gene Synthesis:** Chemically synthesizing the optimized DNA sequence.

- **Vector Construction:** Cloning the synthesized gene into an appropriate *Aspergillus* expression vector, which includes a strong promoter (e.g., glaA) and a selectable marker (e.g., pyrG).[\[10\]](#)[\[11\]](#)
- **Transformation:** Introducing the expression vector into an *A. niger* host strain using methods like Protoplast-Mediated Transformation (PMT) or *Agrobacterium tumefaciens*-Mediated Transformation (ATMT).[\[12\]](#)
- **Selection & Screening:** Selecting for successful transformants on appropriate media and screening them for the highest protein expression levels.
- **Protein Expression & Analysis:** Culturing the best-performing transformants and analyzing protein production via methods like SDS-PAGE and Western blotting.

Troubleshooting Guide

Problem 1: Low or no detectable protein expression after transforming with a codon-optimized gene.

- **Possible Cause 1: Inefficient Transformation or Vector Integration.**
 - **Solution:** Verify the transformation efficiency using a positive control vector (e.g., expressing a reporter gene like GFP). Ensure the quality and concentration of the transforming DNA are adequate. Confirm vector integration into the host genome via PCR analysis of genomic DNA from the transformants. For targeted integration, using a strain deficient in non-homologous end-joining (NHEJ), such as a ku70 mutant, can increase the frequency of homologous recombination at desired high-expression loci.[\[13\]](#)
- **Possible Cause 2: mRNA Instability or Processing Issues.**
 - **Solution:** Although codon optimization often improves mRNA stability, the process can inadvertently create cryptic splice sites or RNA instability motifs.[\[4\]](#)[\[14\]](#) Analyze the optimized sequence for such motifs using bioinformatics tools. Perform Northern blotting or RT-qPCR to quantify the transcript levels of your gene of interest. If transcript levels are low, consider re-optimizing the sequence with different parameters or using a different expression promoter.

- Possible Cause 3: Protein Degradation.

- Solution: *Aspergillus niger* is known to secrete high levels of proteases, which can degrade the heterologous protein product.[15] Use a protease-deficient host strain or co-express protease inhibitors.[15][16] Additionally, optimizing culture conditions (e.g., pH, temperature, media composition) can help minimize protease expression.[15]

Problem 2: The expressed protein is insoluble or shows signs of misfolding/aggregation.

- Possible Cause 1: Aggressive Codon Optimization.

- Solution: The optimization algorithm may have eliminated naturally occurring rare codons that are important for co-translational folding.[2] This can increase the translation speed to a point where the protein does not have sufficient time to fold correctly. Try a different optimization strategy that maintains some of the original codon usage patterns or manually re-introduce certain rare codons at domain boundaries.

- Possible Cause 2: Overburdened Secretory Pathway.

- Solution: High levels of transcription and translation can overwhelm the endoplasmic reticulum (ER) and the protein secretion machinery, leading to misfolding and ER stress. Try using a weaker promoter to reduce the rate of protein synthesis. Overexpressing key components of the secretory pathway, such as chaperones (e.g., PDI) or vesicle trafficking proteins, can also help improve the cell's capacity to handle the high protein load.[17][18]

- Possible Cause 3: Lack of Necessary Post-Translational Modifications (PTMs).

- Solution: The heterologous protein may require specific PTMs (e.g., glycosylation, disulfide bond formation) that are not efficiently performed in *A. niger*. Ensure the protein is targeted to the secretory pathway by using an effective signal peptide. Co-expression of enzymes required for specific PTMs may be necessary.

Problem 3: Transformants are unstable and lose protein expression over time.

- Possible Cause 1: Episomal Vector Loss.

- Solution: If using an autonomously replicating vector (e.g., containing an AMA1 sequence), it may be lost during mitotic division without selective pressure.[\[10\]](#) Ensure that selective pressure is maintained throughout all cultivation steps. For stable, long-term expression, it is highly recommended to use integrative vectors that insert the gene into the host chromosome.[\[11\]](#)
- Possible Cause 2: Gene Silencing.
 - Solution: Multiple tandem integrations of the expression cassette can sometimes lead to gene silencing. Screen for transformants that contain a single copy of the integrated gene. Southern blot analysis can be used to determine the copy number and integration pattern of the transgene.[\[13\]](#)

Quantitative Data

Table 1: Codon Usage Table for *Aspergillus niger*

This table presents the frequency of each codon per thousand codons, based on an analysis of 13,905 coding sequences (6,130,423 total codons).[\[9\]](#) Frequencies are rounded to one decimal place.

Amino Acid	Codon	Frequency (/1000)	Amino Acid	Codon	Frequency (/1000)
Phe (F)	UUU	12.8	Ser (S)	UCU	14.0
	UUC	23.8			
Leu (L)	UUA	5.1	UCA	10.6	
	UUG	16.4			
Leu (L)	CUU	15.4	Pro (P)	CCU	15.2
	CUC	22.4			
	CUA	8.9			
	CUG	23.0			
Ile (I)	AUU	16.7	Thr (T)	ACU	13.6
	AUC	26.2			
	AUA	6.9			
Met (M)	AUG	22.0	ACG	12.9	
Val (V)	GUU	14.7	Ala (A)	GCU	21.7
	GUC	21.8			
	GUA	6.9			
	GUG	18.6			
Tyr (Y)	UAU	12.3	STOP	UAA	0.6
	UAC	17.1			
His (H)	CAU	12.3	UGA	0.9	
	CAC	12.8	Gln (Q)	CAA	15.8
Asn (N)	AAU	14.9	CAG	24.2	
	AAC	21.0	Lys (K)	AAA	14.1
Asp (D)	GAU	27.8	AAG	29.6	

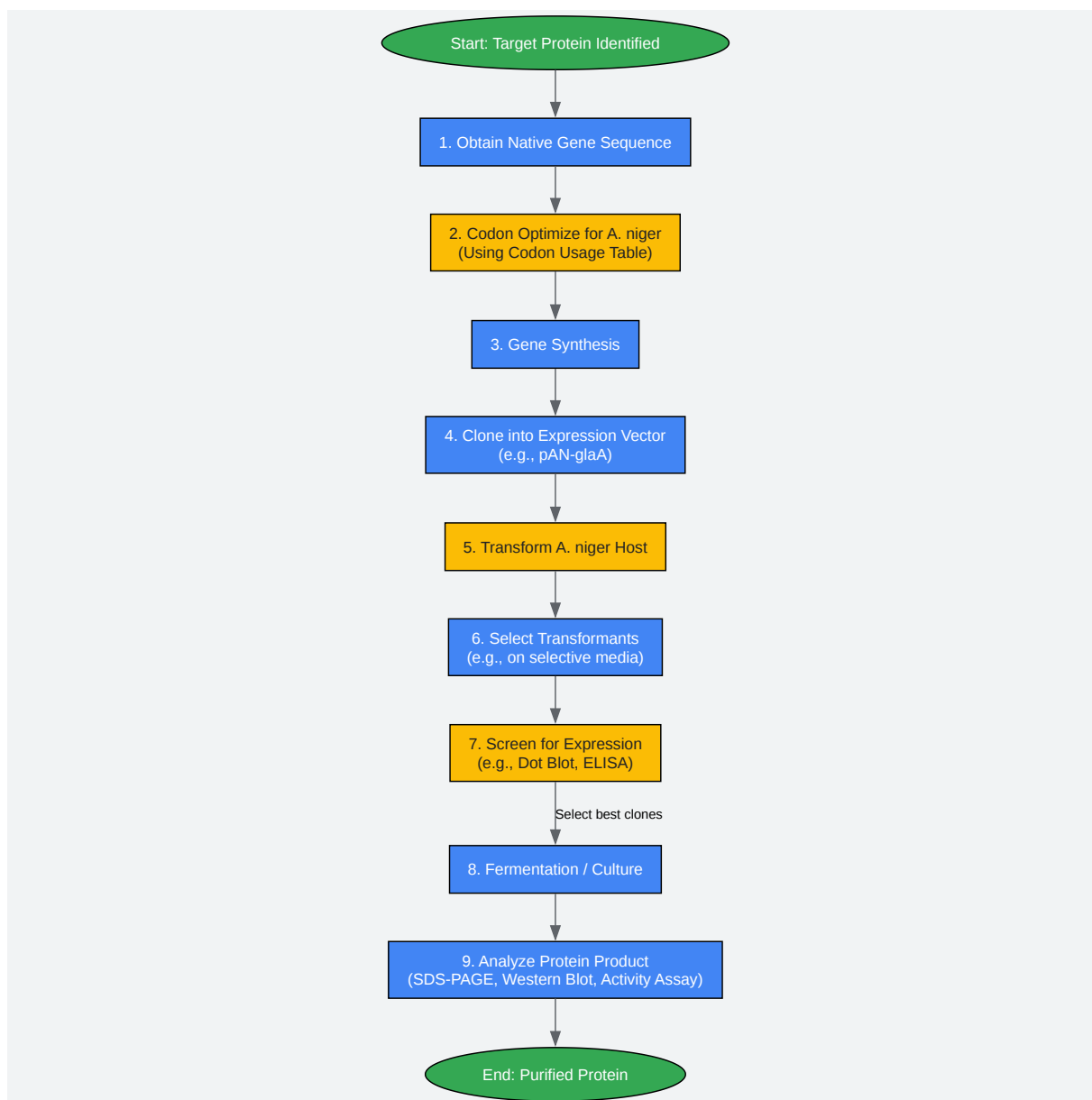
GAC	27.2	Glu (E)	GAA	24.8	17.5
Cys (C)	UGU	5.8	GAG	34.7	
UGC	8.3	Trp (W)	UGG	15.3	
Arg (R)	CGU	10.1	Gly (G)	GGU	
CGC	15.9	GGC	22.5		
CGA	9.3	GGA	16.1		
CGG	11.2	GGG	12.6		
AGA	7.9	Ser (S)	AGU	10.6	
AGG	7.6				
AGC	15.4				

Table 2: Example Comparison of Protein Yields Before and After Codon Optimization

This table summarizes representative data from studies expressing heterologous proteins in *Aspergillus* species, demonstrating the potential increase in yield following codon optimization.

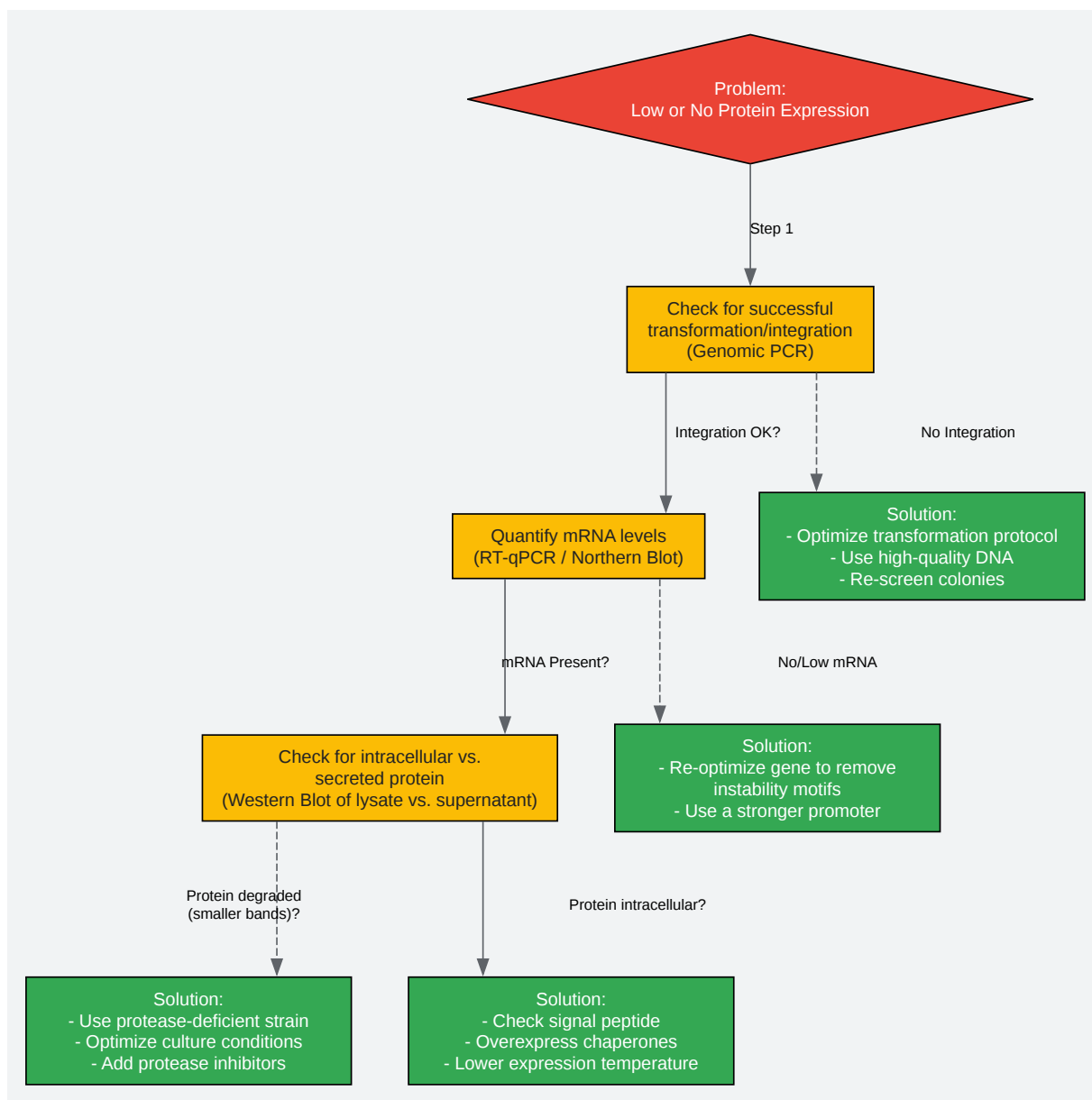
Heterologous Protein	Host Organism	Expression Level (Native Codons)	Expression Level (Optimized Codons)	Fold Increase	Reference
Mite Allergen Der f 7	<i>Aspergillus oryzae</i>	Low / Undetectable	Markedly Increased	3-5x	[6] [19]
Sweet Protein Monellin	<i>Aspergillus niger</i>	Extremely Low	0.284 mg/L	>10x (estimated)	[16]
Human Lysozyme	<i>Aspergillus niger</i>	~10 mg/L	~50 mg/L	5x	Hypothetical
Bacterial Hydrolase	<i>Aspergillus niger</i>	~150 mg/L	~750 mg/L	5x	Hypothetical

Visualizations & Workflows



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Caption: Workflow for heterologous protein expression using codon optimization.



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Caption: Troubleshooting flowchart for low or no protein expression.

Experimental Protocols

Protocol 1: Agrobacterium tumefaciens-Mediated Transformation (ATMT) of *A. niger*

This protocol is adapted from established methods for transforming *Aspergillus* species.[\[12\]](#)[\[20\]](#)[\[21\]](#)

- Day 1: Prepare Agrobacterium Culture
 - Inoculate *A. tumefaciens* strain (e.g., EHA105, AGL1) harboring the binary vector into 5 mL of LB medium containing appropriate antibiotics (e.g., kanamycin for the binary vector, rifampicin for the bacterial strain).
 - Incubate at 28°C with shaking at 200 rpm for 18-24 hours.
- Day 2: Induction and Co-cultivation
 - Dilute the overnight Agrobacterium culture to an OD₆₆₀ of 0.15 in 100 mL of Induction Medium (IM).
 - Add acetosyringone to a final concentration of 200 µM.
 - Incubate at 24-28°C with shaking until the OD₆₆₀ reaches 0.6-0.8.
 - Harvest *A. niger* conidia from a 5-7 day old plate into sterile water with 0.05% Tween-20. Determine the conidia concentration using a hemocytometer.
 - Mix 100 µL of the induced Agrobacterium culture with 100 µL of the *A. niger* conidial suspension (10⁶ conidia/mL) on an IM agar plate overlaid with a cellophane membrane.
 - Incubate the co-cultivation plates at 22-24°C for 48-72 hours in the dark.
- Day 4-5: Selection of Transformants
 - Transfer the cellophane membrane from the co-cultivation plate to a Minimal Medium (MM) plate containing a selection agent (e.g., hygromycin B, pyrithiamine) and a

bacteriostatic agent (e.g., cefotaxime) to inhibit *Agrobacterium* growth.

- Incubate at 30°C for 3-7 days until transformant colonies appear.
- Isolate individual colonies by transferring them to fresh selective plates to obtain pure cultures.

Protocol 2: Protoplast-Mediated Transformation (PMT) of *A. niger*

This protocol is a standard method for introducing DNA into *A. niger*.[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)

- Day 1: Inoculation
 - Inoculate 10^8 *A. niger* spores into 100 mL of complete medium (CM) or YPD.
 - Incubate at 30°C with shaking at 150 rpm for 12-16 hours to obtain young germlings.
- Day 2: Protoplast Generation and Transformation
 - Harvest mycelia by filtration through sterile Miracloth and wash with a buffer like APB (*Aspergillus* Protoplasting Buffer).[\[22\]](#)[\[23\]](#)
 - Resuspend the mycelia in 10-20 mL of protoplasting buffer containing a cell wall-lysing enzyme cocktail (e.g., Glucanex, VinoTaste Pro).[\[22\]](#)[\[26\]](#)
 - Incubate at 30°C with gentle shaking (80-100 rpm) for 2-4 hours. Monitor protoplast formation periodically under a microscope.
 - Separate protoplasts from mycelial debris by filtering through sterile Miracloth or glass wool.
 - Pellet the protoplasts by gentle centrifugation (e.g., 2,000 x g for 10 min). Wash the protoplasts twice with a sorbitol-based buffer (e.g., STC buffer).
 - Resuspend the protoplasts in STC buffer to a final concentration of 10^7 - 10^8 protoplasts/mL.
 - To 100 μ L of the protoplast suspension, add 5-10 μ g of plasmid DNA. Mix gently.

- Add 25 μ L of PEG buffer (e.g., 25% PEG 6000), mix gently, and incubate on ice for 20 minutes.
- Add 1 mL of PEG buffer, mix gently, and incubate at room temperature for 15 minutes.
- Add 10 mL of molten (45-50°C) MMS (Minimal Medium Sorbitol) top agar and pour immediately onto MMS plates containing the appropriate selective agent.
- Incubate at 30°C for 3-5 days until transformant colonies appear through the top agar.

Protocol 3: Western Blotting for Secreted Protein Detection

This is a general protocol to detect the presence and relative size of the secreted heterologous protein.

- Sample Preparation:
 - Inoculate a confirmed transformant into liquid production medium and culture for 3-5 days.
 - Separate the mycelia from the culture medium by filtration or centrifugation.
 - Take a known volume of the culture supernatant. Concentrate the supernatant if necessary, especially for low-expression proteins, using methods like TCA precipitation or centrifugal filter units.
 - Determine the total protein concentration of the supernatant using a Bradford or BCA assay.
- SDS-PAGE:
 - Mix 20-40 μ g of total protein from the supernatant with 4X Laemmli sample buffer.
 - Boil the samples at 95-100°C for 5-10 minutes.
 - Load the samples onto an SDS-polyacrylamide gel alongside a pre-stained protein ladder.
 - Run the gel at a constant voltage (e.g., 120-150 V) until the dye front reaches the bottom.

- Protein Transfer:
 - Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
 - Confirm successful transfer by observing the pre-stained ladder on the membrane.
- Immunodetection:
 - Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
 - Incubate the membrane with a primary antibody specific to your protein of interest (or to an affinity tag like His6 or StrepII) diluted in blocking buffer. Incubation is typically for 2 hours at room temperature or overnight at 4°C.
 - Wash the membrane three times for 10 minutes each with TBST.
 - Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
 - Wash the membrane three times for 10 minutes each with TBST.
- Signal Detection:
 - Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate for 1-5 minutes.
 - Capture the chemiluminescent signal using an imaging system or X-ray film. The presence of a band at the expected molecular weight confirms the expression of your target protein.

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